molecular formula C10H7Cl3N2O2S B8665652 3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione CAS No. 88634-92-8

3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione

Cat. No. B8665652
M. Wt: 325.6 g/mol
InChI Key: AIIYEDMHKFVSSW-UHFFFAOYSA-N
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Patent
US04551458

Procedure details

To a suspension of 3.52 g (0.02 mole) 3-methyl-2,4-dioxo-1,3-dihydroquinazoline in 25 ml water was added a solution of 1.12 g (0.02 mole) potassium hydroxide in 15 ml water. To this clear, basic solution was added, dropwise, a mixture of 3.72 g (0.02 mole) trichloromethanesulfenyl chloride and 0.15 g of an emulsifier (as in example 1) in 2.5 ml water while maintaining the reaction mixture at 0°-5° C. The reactants were mixed so that the reaction mixture was kept at a pH greater than 7. The precipitate that formed was filtered off and the filter cake washed with water and air-dried. This was then extracted with hot benzene and the benzene removed under vacuum to yield a semi-solid oil which completely solidified on standing. The solid was recrystallized from benzene-cyclohexane to afford 2.3 g (35%) of 1-trichloromethylthio-3-methyl-2,4-dioxo-1,3-dihydroquinazoline having a melting point of 128°-129° C. Reaction of the benzene insoluble solids with additional trichloromethylsulfenyl chloride followed by the same work-up described above afforded additional product, giving an overall yield of 60%.
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:13].[OH-].[K+].[Cl:16][C:17]([Cl:21])([Cl:20])[S:18]Cl>O>[Cl:16][C:17]([Cl:21])([Cl:20])[S:18][N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11](=[O:12])[N:2]([CH3:1])[C:3]1=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
CN1C(NC2=CC=CC=C2C1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.72 g
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this clear, basic solution was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at 0°-5° C
ADDITION
Type
ADDITION
Details
The reactants were mixed so that the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
the filter cake washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with hot benzene
CUSTOM
Type
CUSTOM
Details
the benzene removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a semi-solid oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from benzene-cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC(SN1C(N(C(C2=CC=CC=C12)=O)C)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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